1-(3-Acetylphenyl)-3-(4-methylpiperazin-1-yl)thiourea
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Overview
Description
1-(3-Acetylphenyl)-3-(4-methylpiperazin-1-yl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in medicinal chemistry, agriculture, and material science. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Acetylphenyl)-3-(4-methylpiperazin-1-yl)thiourea typically involves the reaction of 3-acetylphenyl isothiocyanate with 4-methylpiperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Acetylphenyl)-3-(4-methylpiperazin-1-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The carbonyl group in the acetylphenyl ring can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-(3-Acetylphenyl)-3-(4-methylpiperazin-1-yl)thiourea has been explored for various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use as a probe to study enzyme interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Acetylphenyl)-3-(4-methylpiperazin-1-yl)thiourea is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The thiourea moiety is known to form strong hydrogen bonds, which may play a role in its biological activity.
Comparison with Similar Compounds
- 1-Phenyl-3-(4-methylpiperazin-1-yl)thiourea
- 1-(3-Acetylphenyl)-3-(4-ethylpiperazin-1-yl)thiourea
- 1-(3-Acetylphenyl)-3-(4-methylpiperidin-1-yl)thiourea
Comparison: 1-(3-Acetylphenyl)-3-(4-methylpiperazin-1-yl)thiourea is unique due to the presence of both the acetylphenyl and methylpiperazine moieties. This combination imparts specific chemical and biological properties that may not be present in similar compounds. For instance, the acetyl group can enhance lipophilicity, potentially improving cell membrane permeability.
Properties
IUPAC Name |
1-(3-acetylphenyl)-3-(4-methylpiperazin-1-yl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4OS/c1-11(19)12-4-3-5-13(10-12)15-14(20)16-18-8-6-17(2)7-9-18/h3-5,10H,6-9H2,1-2H3,(H2,15,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJAPIQSNDFAJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NN2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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